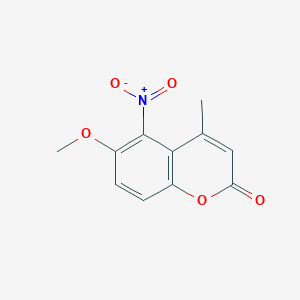
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core substituted with methoxy, methyl, and nitro groups. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, followed by the introduction of the methoxy, methyl, and nitro groups through specific reactions. For instance, the methoxy group can be introduced via methylation using methyl iodide in the presence of a base, while the nitro group can be added through nitration using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used for reducing nitro groups.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the compound.
科学的研究の応用
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore for developing new drugs, particularly in the fields of anti-inflammatory and anticancer therapies.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- exerts its effects involves interactions with specific molecular targets. The nitro group, for instance, can participate in redox reactions, influencing cellular oxidative stress pathways. The methoxy and methyl groups may affect the compound’s binding affinity to enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Similar structure but with the methoxy group at the 7-position.
2H-1-Benzopyran-2-one, 6-methyl-: Lacks the methoxy and nitro groups, affecting its reactivity and applications.
Scopoletin (7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one): Contains a hydroxy group, influencing its biological activity.
Uniqueness
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- is unique due to the specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups allows for versatile reactivity and interactions in various chemical and biological contexts.
特性
CAS番号 |
103854-03-1 |
|---|---|
分子式 |
C11H9NO5 |
分子量 |
235.19 g/mol |
IUPAC名 |
6-methoxy-4-methyl-5-nitrochromen-2-one |
InChI |
InChI=1S/C11H9NO5/c1-6-5-9(13)17-7-3-4-8(16-2)11(10(6)7)12(14)15/h3-5H,1-2H3 |
InChIキー |
HTUGKXSTVQEQBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C(=C(C=C2)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


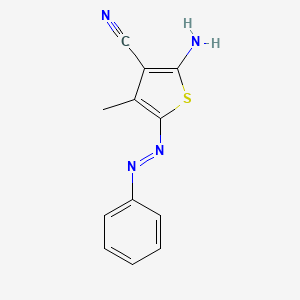
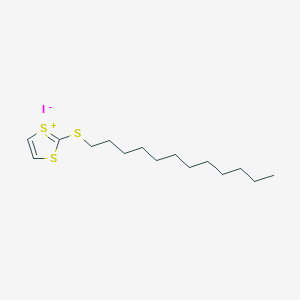
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)
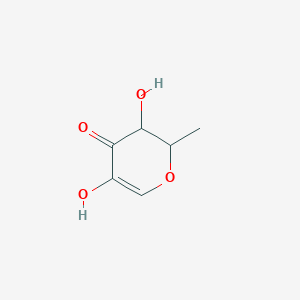



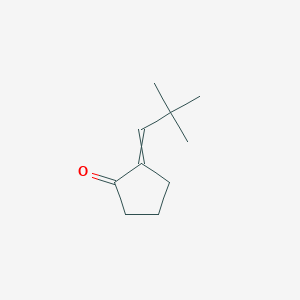

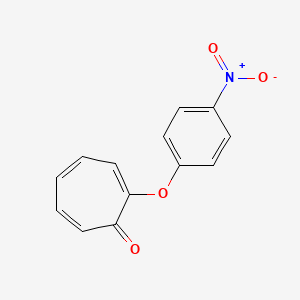

![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)

![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
